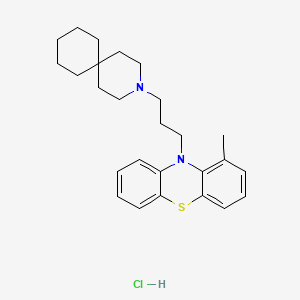
Phenothiazine, 10-(3-(3-azaspiro(5.5)undec-3-yl)propyl)-1-methyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenothiazine, 10-(3-(3-azaspiro(5.5)undec-3-yl)propyl)-1-methyl-, hydrochloride is a chemical compound known for its diverse applications in various scientific fields. This compound is a derivative of phenothiazine, which is a heterocyclic compound containing sulfur and nitrogen atoms. The unique structure of this compound allows it to interact with various biological systems, making it valuable in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenothiazine, 10-(3-(3-azaspiro(5.5)undec-3-yl)propyl)-1-methyl-, hydrochloride typically involves multiple steps, starting from phenothiazine. The process includes:
Alkylation: Phenothiazine is alkylated with 1-bromo-3-chloropropane to introduce the propyl chain.
Cyclization: The intermediate product undergoes cyclization with 3-azaspiro[5.5]undecane to form the azaspiro structure.
Methylation: The final step involves methylation of the nitrogen atom to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-pressure conditions to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Phenothiazine, 10-(3-(3-azaspiro(5.5)undec-3-yl)propyl)-1-methyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Phenothiazine, 10-(3-(3-azaspiro(5.5)undec-3-yl)propyl)-1-methyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological membranes and proteins.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Phenothiazine, 10-(3-(3-azaspiro(5.5)undec-3-yl)propyl)-1-methyl-, hydrochloride involves its interaction with various molecular targets, including:
Receptors: The compound can bind to specific receptors in the nervous system, modulating their activity.
Enzymes: It can inhibit or activate certain enzymes, affecting metabolic pathways.
Membranes: The compound can integrate into biological membranes, altering their properties and functions.
Comparaison Avec Des Composés Similaires
Phenothiazine, 10-(3-(3-azaspiro(5.5)undec-3-yl)propyl)-1-methyl-, hydrochloride is unique compared to other phenothiazine derivatives due to its specific azaspiro structure. Similar compounds include:
Chlorpromazine: A widely used antipsychotic with a different side chain structure.
Thioridazine: Another antipsychotic with a similar core structure but different substituents.
Promethazine: An antihistamine with a different functional group arrangement.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological and chemical properties.
Propriétés
Numéro CAS |
6663-52-1 |
|---|---|
Formule moléculaire |
C26H35ClN2S |
Poids moléculaire |
443.1 g/mol |
Nom IUPAC |
10-[3-(3-azaspiro[5.5]undecan-3-yl)propyl]-1-methylphenothiazine;hydrochloride |
InChI |
InChI=1S/C26H34N2S.ClH/c1-21-9-7-12-24-25(21)28(22-10-3-4-11-23(22)29-24)18-8-17-27-19-15-26(16-20-27)13-5-2-6-14-26;/h3-4,7,9-12H,2,5-6,8,13-20H2,1H3;1H |
Clé InChI |
QWFARVILYDPYBN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)SC3=CC=CC=C3N2CCCN4CCC5(CCCCC5)CC4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


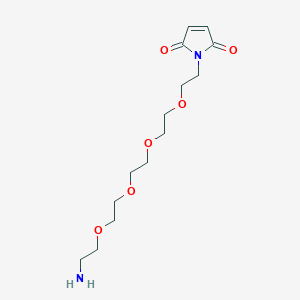

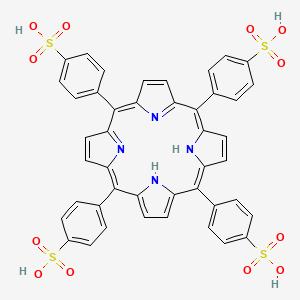

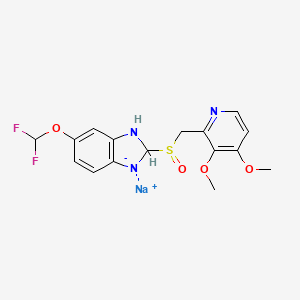
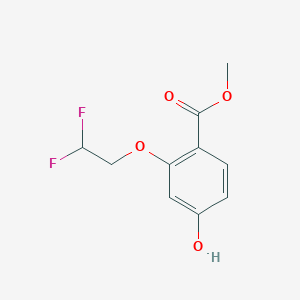
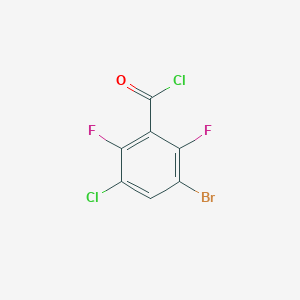
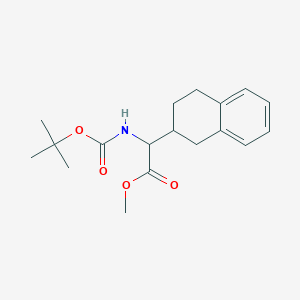
![3-Bromo-6,7-dihydro-2-methyl-8-trifluoromethyl-5H-cyclopenta-[E]-pyrimidine-[3,2-B]-pyrazole](/img/structure/B13721401.png)

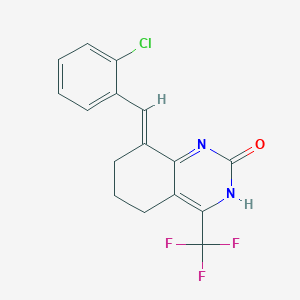
![[4-Methoxymethoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B13721419.png)
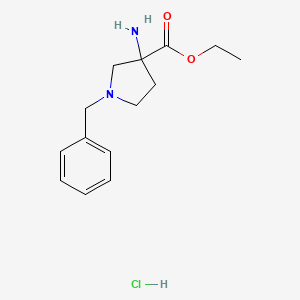
![3-Bromo-5-{[pentyl(propan-2-yl)amino]methyl}aniline](/img/structure/B13721430.png)
